2,7-Dimethylpyrene

Catalog No.
S793672
CAS No.
15679-24-0
M.F
C18H14
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dimethylpyrene

CAS Number

15679-24-0

Product Name

2,7-Dimethylpyrene

IUPAC Name

2,7-dimethylpyrene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3

InChI Key

GSKHIRFMTJUBSM-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C

Solubility

In water, 4.567X10-3 mg/L at 25 °C (est)

Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C

Synthesis:

2,7-Dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with two methyl groups attached at the 2nd and 7th positions of the pyrene core. While its natural occurrence is unknown, it can be synthesized in a laboratory setting using various methods. One common method involves Friedel-Crafts alkylation, where pyrene reacts with a methylating agent like t-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].

Potential Applications:

Research into 2,7-Dimethylpyrene is limited, but its potential applications are being explored in several areas:

  • Organic electronics

    PAHs like 2,7-Dimethylpyrene possess unique electronic properties due to their conjugated ring structure. This makes them potential candidates for various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

  • Organic photovoltaics

    Similar to their application in OLEDs, 2,7-Dimethylpyrene and other PAHs are being investigated for their potential use in organic solar cells due to their ability to absorb light and convert it into electricity [].

  • Biomedical research

    Some studies have explored the potential use of PAHs, including 2,7-Dimethylpyrene, in the development of new drugs and therapeutic agents. However, further research is needed to understand their efficacy and safety profile [].

2,7-Dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₄. It is characterized by two methyl groups attached to the pyrene structure at the 2 and 7 positions. This compound exhibits unique chemical properties due to its symmetrical structure, which facilitates various

Currently, there is no scientific research available on the specific mechanism of action of 2,7-Dimethylpyrene.

As with most PAHs, 2,7-Dimethylpyrene is likely to be carcinogenic []. However, specific data on its toxicity, flammability, and reactivity is lacking and requires further investigation.

Limitations and Future Research

Research on 2,7-Dimethylpyrene is limited. Future investigations could explore:

  • Its presence in environmental samples and potential human exposure routes.
  • Its toxicity and potential health effects.
  • Synthetic methods for obtaining this compound for further research.

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding dihydropyrene derivatives.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, including nitration and halogenation, resulting in nitro and halogenated derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

As a PAH, 2,7-Dimethylpyrene is metabolized by the cytochrome P450 enzyme system, which leads to the formation of reactive metabolites. These metabolites can bind to DNA and proteins, potentially causing mutations and cellular damage. The compound's biological activity is influenced by environmental factors such as temperature and pH, which affect its stability and reactivity . Additionally, studies indicate that methyl groups in 2,7-Dimethylpyrene play a crucial role in its thermal reactivity and biological interactions .

The synthesis of 2,7-Dimethylpyrene involves several steps:

  • Bromination of Mesitylene: Mesitylene is brominated using two equivalents of N-bromosuccinimide to yield para-dibromomesitylene.
  • Formation of Metacyclophane: The dibromomesitylene is converted into 5,13-dimethyl[2.2]-metacyclophane via a modified Wurtz reaction.
  • Oxidation: The metacyclophane undergoes mild oxidation to produce 2,7-dimethyl-4,5,9,10-tetrahydropyrene.
  • Dehydrogenation: The tetrahydropyrene is dehydrogenated over palladium on charcoal at 270°C to yield 2,7-Dimethylpyrene .

This multi-step synthesis highlights the complexity involved in producing this compound.

2,7-Dimethylpyrene has several applications:

  • Material Science: Its unique properties make it suitable for use in polymerization processes and as a precursor for advanced materials.
  • Environmental Monitoring: As a representative PAH, it serves as a model compound for studying the behavior and effects of PAHs in environmental contexts.
  • Chemical Research: It is used in studies related to thermal reactions and polymerization mechanisms involving PAHs .

Several compounds share structural similarities with 2,7-Dimethylpyrene. Here are some notable examples:

Compound NameStructureKey Differences
PyreneC₁₄H₈Unsubstituted; lacks methyl groups
1-MethylpyreneC₁₅H₁₀Contains one methyl group
4-MethylpyreneC₁₅H₁₀Contains one methyl group at a different position
1,6-DimethylpyreneC₁₆H₁₂Methyl groups at positions 1 and 6

These compounds exhibit varying degrees of reactivity and biological activity compared to 2,7-Dimethylpyrene. The presence of methyl groups in different positions affects their thermal stability and reactivity patterns significantly.

Laboratory-Scale Synthetic Approaches

Friedel-Crafts Alkylation Pathways

Friedel-Crafts alkylation represents one of the classical approaches for introducing methyl substituents onto the pyrene framework [8]. The reaction utilizes strong Lewis acids, typically aluminum chloride or ferric chloride, as catalysts to facilitate the electrophilic aromatic substitution [9]. In the context of 2,7-dimethylpyrene synthesis, this methodology faces significant challenges due to the inherent regioselectivity limitations of pyrene itself [2].

The traditional Friedel-Crafts methylation of pyrene using methyl halides and aluminum chloride predominantly yields substitution at the 1,3,6,8-positions, which are the most reactive sites toward electrophilic attack [8]. However, achieving selective methylation at the 2,7-positions requires alternative strategies or modified reaction conditions [18]. Recent developments in superacid-mediated Friedel-Crafts methylation have shown promise for accessing meta-selective substitution patterns, potentially offering new pathways to 2,7-dimethylpyrene derivatives [18].

The mechanistic pathway involves the formation of a methylium ion through interaction of the methyl halide with the Lewis acid catalyst, followed by electrophilic attack on the aromatic system [9]. The challenge lies in directing this attack to the desired 2,7-positions rather than the thermodynamically favored 1,3,6,8-positions [8]. Steric and electronic factors play crucial roles in determining the regioselectivity of these transformations [18].

Metacyclophane-Based Synthetic Routes

The metacyclophane approach represents a sophisticated strategy for constructing 2,7-dimethylpyrene with predetermined substitution patterns [1] [2]. This methodology was pioneered by Mitchell and Carruthers, who developed a general synthesis applicable to many substituted pyrenes [2]. The approach utilizes 2,11-dithia metacyclophanes and [2] [2]metacyclophane-1,9-dienes as key intermediates [2].

The synthetic sequence begins with mesitylene as the starting material, which provides exactly one-half portion of the target structure and possesses benzylic methyl groups that allow manipulation in various manners [1]. The first step involves bromination of mesitylene with two molar equivalents of N-bromosuccinimide to yield α,α'-dibromomesitylene in 50-80% yield [1] [2]. This dibromide is then converted to the corresponding bismercaptan using the thiourea method in essentially quantitative yield [2].

The cyclization reaction between the dibromide and bismercaptan under high dilution conditions in boiling ethanol containing potassium hydroxide yields 6,15-dimethyl-2,11-dithia metacyclophane in 40-80% yield [2]. This intermediate undergoes methylation with dimethoxycarbonium fluoroborate to produce the bissulfonium salt, followed by Stevens rearrangement and elimination to generate the corresponding [2] [2]metacyclophane-1,9-diene [2].

The final transformation involves photochemical cyclodehydrogenation of the metacyclophane-1,9-diene intermediate [2]. Irradiation with light of wavelength 2537 Å initially produces trans-15,16-dihydro-2,7-dimethylpyrene, which can be further converted to 2,7-dimethylpyrene either by continued irradiation or exposure to oxygen gas [2]. This methodology achieves overall yields of up to 35% from the starting dibromide [2].

Reaction StepStarting MaterialProductYield (%)Conditions
BrominationMesityleneα,α'-Dibromomesitylene50-80N-bromosuccinimide, CCl₄
Thiol FormationDibromideBismercaptan~100Thiourea method
CyclizationDibromide + BismercaptanDithiametacyclophane40-80KOH, EtOH, reflux
PhotocyclizationMetacyclophane-diene2,7-Dimethylpyrene~100hν (2537 Å)

Iridium-Catalyzed Borylation Strategies

Iridium-catalyzed carbon-hydrogen borylation has emerged as a powerful tool for the regioselective functionalization of pyrene derivatives [7] [11] [19]. This methodology, developed by Marder and co-workers, provides access to 2-, 4-, 2,7-, and 4,9-substituted pyrenes through sterically controlled processes [11] [19].

The borylation reaction utilizes an in situ formed catalyst from [Ir(μ-OMe)(cod)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in the presence of bis(pinacolato)diboron [7] [19]. The reaction proceeds through a highly congested five-coordinate fac-tris(boryl) iridium species, designated as [Ir(bpy)(Bpin)₃], which is responsible for the crucial carbon-hydrogen activation step [28].

For 2,7-dimethylpyrene synthesis, the strategy involves sequential iridium-catalyzed borylation followed by substitution chemistry [7] [17]. The initial borylation of pyrene with 1.1 equivalents of bis(pinacolato)diboron, 5 mol% [Ir(OMe)(cod)]₂, and 10 mol% dtbpy in cyclohexane at 80°C for 16 hours produces the 2-borylated product in 68% yield and the 2,7-bis-borylated product in 6% yield [28].

The regioselectivity of this transformation is attributed to steric factors, with the iridium catalyst preferentially activating the least sterically hindered carbon-hydrogen bonds [11] [19]. The borylated intermediates can then be converted to methyl substituents through various cross-coupling reactions, including Suzuki-Miyaura coupling with methylating agents [7].

Recent advances have demonstrated that the selectivity of iridium-catalyzed borylation can be influenced by the nature of the ligand [20]. The use of 4,4'-dimethyl-2,2'-bipyridine as the ligand in the presence of tert-butoxide gave a mixture of 2,4,7,9-tetrakis(Bpin)pyrene and its 2,4,7,10-isomer in a 2.2:1 ratio [20] [23]. This methodology represents a kinetically controlled process that can be fine-tuned through catalyst design [23].

Regioselective Functionalization Techniques

Regioselective functionalization of pyrene to achieve the 2,7-substitution pattern requires careful consideration of the electronic and steric properties of the aromatic system [12] [13]. The pyrene core possesses distinct reactivity patterns, with positions 1,3,6,8 being most reactive toward electrophilic substitution, while positions 2,7 are less activated [12].

Lewis base-directed electrophilic aromatic substitution has proven effective for achieving regioselective functionalization [12]. This approach utilizes coordinating groups to direct incoming electrophiles to specific positions on the pyrene ring. The method has been successfully applied to prepare pyrene-based boron-nitrogen Lewis pair functionalized polycyclic aromatic hydrocarbons [12].

The synthesis involves initial preparation of 1,6-dipyridylpyrene ligands through Suzuki-Miyaura cross-coupling of 1,6-bis(pinacolatoboryl)pyrenes with 2-bromopyridine derivatives [12]. Subsequent electrophilic borylation with boron trichloride in the presence of aluminum chloride and 2,6-di-tert-butylpyridine as a hindered base produces dichloroborane complexes [12]. The presence or absence of alkyl chains in the 3,8-positions of the pyrene moiety determines the position of the boron-carbon bond formation [12].

Transition metal-catalyzed carbon-hydrogen activation provides another avenue for regioselective functionalization [13] [22]. These methods utilize metal catalysts to selectively activate specific carbon-hydrogen bonds based on electronic and steric factors [13]. The development of directing templates has expanded the scope of these transformations, allowing for remote functionalization of aromatic systems [22].

Recent Advances in Synthetic Methodologies

Recent developments in 2,7-dimethylpyrene synthesis have focused on improving efficiency, selectivity, and scalability of existing methods [15] [16]. One significant advancement involves the optimization of dehydrogenation conditions for converting tetrahydropyrene intermediates to the fully aromatic system [1].

The improved synthesis utilizes an indirect route where 5,13-dimethyl [2] [2]metacyclophane is first converted to 2,7-dimethyl-4,5,9,10-tetrahydropyrene through nitration under mild conditions [1]. The tetrahydropyrene intermediate is then dehydrogenated using palladium on charcoal at 270°C for 5 hours to yield 2,7-dimethylpyrene in 48% overall yield from the metacyclophane starting material [1].

Advances in photochemical methods have also contributed to improved synthetic efficiency [2]. The photocyclization step in the metacyclophane route has been optimized to achieve essentially quantitative yields through careful control of irradiation conditions and reaction atmosphere [2]. The use of degassed cyclohexane solutions under vacuum and precise wavelength control (2537 Å) has proven crucial for maximizing product formation [2].

Novel approaches utilizing thermal polymerization studies have provided insights into the reactivity patterns of methylated pyrene systems [16]. Research has shown that methyl substituents play a key role in reducing the thermal severity required to initiate chemical reactions in polycyclic aromatic hydrocarbon mixtures [16]. These findings have implications for developing new synthetic methodologies based on controlled thermal transformations [16].

The application of advanced analytical techniques, including non-contact atomic force microscopy, has enabled detailed mechanistic understanding of pyrene methylation processes [16]. These studies have revealed complex reaction pathways involving methyl transfer, direct coupling, and carbon addition or deletion mechanisms [16]. Such mechanistic insights inform the design of more efficient synthetic strategies for accessing specific methylation patterns [16].

Synthetic ApproachKey AdvantagesTypical YieldLimitations
Metacyclophane RouteHigh regioselectivity35% overallMulti-step sequence
Ir-Catalyzed BorylationMild conditions68% (mono)Requires cross-coupling
Photochemical MethodsQuantitative final step~100%Requires specialized equipment
Thermal MethodsMechanistic insightsVariableLimited synthetic utility

Natural Occurrence Patterns

2,7-Dimethylpyrene exhibits distinct natural occurrence patterns that reflect its geological origins and formation processes. The compound has been identified in crude oils and sedimentary rock extracts with Early Paleozoic and Cenozoic origins, indicating its formation through natural geological processes over extended timeframes [1] . These natural sources represent the baseline environmental occurrence of the compound, providing important context for understanding anthropogenic contributions.

Natural occurrence patterns of 2,7-dimethylpyrene are closely associated with petroleum-rich geological formations. The compound occurs as a component of the methylpyrene fraction in petroleum deposits, where it forms through the thermal maturation of organic matter under specific temperature and pressure conditions [1]. This natural presence in crude oil deposits serves as a primary source for environmental distribution, particularly in regions with active petroleum exploration and production activities.

Sedimentary rock extracts from various geological periods demonstrate the widespread natural occurrence of 2,7-dimethylpyrene. The compound's presence in both Early Paleozoic and Cenozoic sedimentary formations indicates its formation through consistent geological processes across different time periods . These sedimentary sources contribute to the natural background levels of the compound in environmental media, particularly in areas where such geological formations are exposed or disturbed by human activities.

The natural occurrence patterns also reflect the compound's stability and persistence in geological environments. Unlike many organic compounds that degrade rapidly under environmental conditions, 2,7-dimethylpyrene demonstrates remarkable stability in sedimentary environments, allowing it to persist through geological time scales [1]. This stability is attributed to its polycyclic aromatic structure, which provides resistance to biodegradation and chemical breakdown under anaerobic conditions typical of sedimentary environments.

Anthropogenic Sources

The anthropogenic sources of 2,7-dimethylpyrene represent the dominant pathway for environmental contamination, significantly exceeding natural background levels in most environmental media. These sources are characterized by their direct release mechanisms and their association with various industrial and domestic activities that involve the combustion or use of organic materials.

Combustion Process Emissions

Combustion process emissions represent the most significant anthropogenic source of 2,7-dimethylpyrene in the environment. These emissions result from the incomplete combustion of fossil fuels, wood, diesel oils, and gasoline under conditions where oxygen supply is insufficient for complete oxidation [1] [3]. The compound is formed through pyrolysis and pyrosynthesis processes that occur during high-temperature combustion under oxygen-deficient conditions.

Polystyrene combustion has been identified as a particularly significant source of 2,7-dimethylpyrene emissions. Research has demonstrated that 2,7-dimethylpyrene is among the most abundant polycyclic aromatic hydrocarbon species in the particulate phase during polystyrene combustion, with concentrations reaching significant levels in emission streams [3] . The partitioning of the compound between particulate and gaseous phases during combustion is influenced by temperature conditions, with higher temperatures favoring gas-phase emissions.

Industrial combustion processes, including those in power generation facilities, manufacturing plants, and waste incineration facilities, contribute substantially to environmental 2,7-dimethylpyrene loads. These sources are characterized by continuous emission patterns and the potential for long-range atmospheric transport of the compound [3]. The emission rates from these sources are dependent on factors including fuel composition, combustion temperature, oxygen availability, and the presence of emission control systems.

Residential combustion activities, particularly wood burning in stoves and fireplaces, represent another important source of 2,7-dimethylpyrene emissions. These sources are characterized by seasonal variation in emission patterns, with higher emissions typically occurring during colder months when heating demands are greatest [1]. The incomplete combustion conditions common in residential wood burning create favorable conditions for the formation and emission of methylated polycyclic aromatic hydrocarbons.

Petroleum and Coal Tar Presence

Petroleum and coal tar represent significant sources of 2,7-dimethylpyrene through both direct release and combustion pathways. The compound naturally occurs in petroleum products and coal tar derivatives, leading to environmental release through fuel use, spills, and the application of coal tar-based products [1] [5]. These sources are characterized by their direct environmental release mechanisms and their widespread distribution in industrial and domestic applications.

Gasoline and diesel fuel combustion provides a major pathway for 2,7-dimethylpyrene release to the environment. The compound is present in these fuels as a natural component and is released directly during combustion processes in vehicle engines and stationary combustion systems [1]. The emission rates are influenced by fuel composition, engine design, operating conditions, and the presence of emission control technologies.

Coal tar pitch oil fractions have been identified as containing 2,7-dimethylpyrene as a minor component, contributing to environmental contamination through various application pathways [5]. Coal tar-based products, including roofing materials, pavement sealants, and preservatives, provide long-term sources of the compound through weathering and degradation processes. These sources are characterized by their persistence in the environment and their potential for gradual release over extended periods.

The use of petroleum products in various industrial applications creates additional pathways for 2,7-dimethylpyrene release. These include losses during petroleum refining, storage, and transportation activities, as well as releases from petroleum-contaminated sites [1]. The compound's presence in petroleum products ensures its continued release to the environment through normal petroleum industry operations and accidental spills.

Tobacco Smoke Composition

Tobacco smoke represents a significant anthropogenic source of 2,7-dimethylpyrene, particularly in indoor environments and areas with high smoking activity. The compound is formed during the thermal decomposition of organic matter in tobacco products, with emission occurring through both mainstream and sidestream smoke pathways [1] [6]. These emissions are characterized by their direct release to indoor air and their potential for accumulation in enclosed spaces.

Cigarette smoke contains measurable concentrations of 2,7-dimethylpyrene as part of the methylpyrene fraction, contributing to both indoor air pollution and environmental contamination through disposal of tobacco products [1]. The formation of the compound during tobacco combustion is influenced by burning temperature, tobacco composition, and the presence of additives and filters. Research has demonstrated that methylpyrenes occur consistently in tobacco smoke, indicating their formation through common combustion pathways.

The environmental significance of tobacco smoke as a source of 2,7-dimethylpyrene extends beyond direct inhalation exposure to include contamination of indoor surfaces, clothing, and household items. The compound can accumulate in indoor environments through repeated smoking activities, creating long-term exposure pathways for occupants [6]. This accumulation is particularly significant in environments with poor ventilation or high smoking frequency.

Environmental tobacco smoke, or secondhand smoke, represents an important pathway for 2,7-dimethylpyrene exposure in non-smoking individuals. The compound's presence in environmental tobacco smoke contributes to ambient air pollution in areas where smoking is permitted, including outdoor smoking areas and poorly ventilated indoor spaces [1]. The persistence of tobacco smoke residues on surfaces and in air contributes to continued exposure long after smoking activities have ceased.

Vehicle Exhaust Emission Profiles

Vehicle exhaust emissions represent a major anthropogenic source of 2,7-dimethylpyrene, contributing significantly to ambient air pollution in urban and suburban environments. The compound is formed through incomplete combustion processes in internal combustion engines, with emission occurring through both diesel and gasoline engine exhaust systems [1] [7]. These emissions are characterized by their direct release to ambient air and their association with traffic density and vehicle operating conditions.

Diesel engine emissions have been identified as particularly significant sources of 2,7-dimethylpyrene, with the compound being released as part of the complex mixture of polycyclic aromatic hydrocarbons in diesel exhaust [8]. The formation of the compound in diesel engines is influenced by fuel composition, engine design, operating conditions, and the presence of emission control technologies. Research has demonstrated that diesel engines produce higher concentrations of polycyclic aromatic hydrocarbons compared to gasoline engines under comparable operating conditions.

Gasoline engine emissions also contribute to environmental 2,7-dimethylpyrene loads, though typically at lower concentrations than diesel engines [7]. The compound is formed during incomplete combustion processes in gasoline engines, with emission rates influenced by factors including fuel composition, engine tuning, catalytic converter efficiency, and driving conditions. Modern gasoline engines equipped with advanced emission control systems typically produce lower emissions of polycyclic aromatic hydrocarbons compared to older vehicles.

The spatial distribution of vehicle exhaust emissions creates distinct patterns of 2,7-dimethylpyrene contamination in urban environments. Higher concentrations are typically observed near major roadways, parking facilities, and areas with high traffic density [7]. These emission patterns are influenced by meteorological conditions, topography, and the presence of buildings or other structures that can affect air circulation and pollutant dispersion.

Mobile source emissions of 2,7-dimethylpyrene are characterized by their temporal variability, with higher emissions typically occurring during peak traffic periods and under certain operating conditions such as cold starts, acceleration, and high-load operations [8]. The compound's emission from mobile sources is also influenced by seasonal factors, with higher emissions often observed during colder months when engine warm-up times are extended and fuel combustion efficiency may be reduced.

The environmental significance of vehicle exhaust as a source of 2,7-dimethylpyrene is amplified by the compound's behavior in the atmosphere following emission. The compound exists in both vapor and particulate phases in the atmosphere, with the particulate-bound fraction being subject to deposition processes that can lead to contamination of soil, water, and vegetation [1]. The atmospheric residence time of the compound is influenced by photochemical reactions, particularly with hydroxyl radicals, which can lead to degradation with an estimated atmospheric half-life of approximately 2.4 hours.

Environmental Distribution and Fate

The environmental distribution of 2,7-dimethylpyrene following release from anthropogenic sources is governed by its physicochemical properties and environmental conditions. The compound's estimated vapor pressure of 6.9 × 10⁻⁸ mm Hg at 25°C indicates that it will exist in both vapor and particulate phases in the atmosphere [1]. This dual-phase existence influences its transport, transformation, and ultimate fate in environmental media.

Atmospheric transport represents the primary mechanism for long-range distribution of 2,7-dimethylpyrene from emission sources. The compound can undergo regional and intercontinental transport when associated with fine particulate matter, contributing to its detection in remote environments far from emission sources [1]. Wet and dry deposition processes remove the compound from the atmosphere, leading to contamination of terrestrial and aquatic environments.

The compound's behavior in terrestrial environments is characterized by strong sorption to soil organic matter, with an estimated organic carbon-water partition coefficient (Koc) of 140,000 [1]. This high sorption coefficient indicates that the compound will have very low mobility in soil environments and will tend to accumulate in organic-rich soil horizons. The compound's resistance to biodegradation in soil environments contributes to its persistence and potential for long-term accumulation.

XLogP3

5.8

LogP

log Kow = 6.03 (est)

Melting Point

230 °C

UNII

0E465NIX94

Use and Manufacturing

IDENTIFICATION: 2,7-Dimethylpyrene is a solid. It is nearly insoluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). 2,7-Dimethylpyrene is a substance that occurs as a result of incomplete burning of fossil fuels, wood, oils, gasoline or other organic substances. It can occur from grilling or smoking meats and in tobacco smoke. USE: There are no commercial uses of 2,7-dimethylpyrene. EXPOSURE: Workers who process coal and petroleum products or where combustion processes are extensive may breathe in 2,7-dimethylpyrene from the air or have direct skin contact. The general population may be exposed by breathing in exhaust, fumes or smoke from combustion sources. Exposure can also occur when grilling and smoking meat, eating grilled meat, or exposure to tobacco smoke. 2,7-Dimethylpyrene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down in the air by sunlight. It will volatilize slowly into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down slowly by microorganisms. It is expected to build up in some aquatic organisms, but not some fish. RISK: Data on the potential for 2,7-dimethylpyrene to produce toxic effects in humans were not available. Data on the potential for 2,7-dimethylpyrene to cause toxic effects, cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 2,7-dimethylpyrene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

6.86X10-8 mm Hg at 25 °C (est)

Other CAS

15679-24-0

Wikipedia

2,7-dimethylpyrene

Dates

Last modified: 08-15-2023

Explore Compound Types